1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, which precisely describes the structural arrangement of all substituents on the pyrazole ring system. The molecular formula C₁₂H₁₁ClN₂O₂ indicates the presence of twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 250.68 grams per mole. This formula reflects the complex substitution pattern that defines the compound's unique chemical properties and potential biological activities.
The numbering system employed in the nomenclature follows standard pyrazole ring conventions, where the nitrogen atoms occupy positions 1 and 2 of the five-membered heterocycle. The benzyl substituent attached to nitrogen-1 provides significant steric bulk and lipophilic character to the molecule. The methyl group at position 3 and the chlorine atom at position 5 create an asymmetric substitution pattern that influences both the compound's chemical reactivity and its potential for forming hydrogen bonds through the carboxylic acid functionality at position 4. The systematic name accurately conveys the complete structural information necessary for unambiguous identification of this specific pyrazole derivative.
The structural formula can be represented using Simplified Molecular Input Line Entry System notation as CC1=NN(C(=C1C(=O)O)Cl)CC2=CC=CC=C2, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C12H11ClN2O2/c1-8-10(12(16)17)11(13)15(14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17) offers another standardized method for representing the compound's structure in computational databases. These representations facilitate database searches and computational chemistry applications while maintaining consistency with the systematic nomenclature.
Structural Isomerism and Tautomeric Considerations
Pyrazole derivatives, including 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, exhibit complex tautomeric behavior that significantly influences their chemical and biological properties. The fundamental tautomerism in pyrazoles involves the migration of the acidic hydrogen between the two nitrogen atoms in the ring system, creating an equilibrium between different structural forms. In the case of substituted pyrazoles like this compound, the presence of asymmetric substitution patterns can stabilize one tautomeric form over another, depending on electronic and steric factors.
The tautomeric equilibrium in pyrazoles is influenced by multiple factors including solvent polarity, temperature, and the electronic nature of substituents attached to the ring. For 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, the benzyl group attached to nitrogen-1 effectively prevents tautomeric interconversion by blocking the migration of hydrogen between nitrogen atoms. This structural feature ensures that the compound exists predominantly in a single tautomeric form, eliminating the complications that can arise from tautomeric mixtures in synthetic and analytical applications.
The electronic effects of the chlorine substituent at position 5 and the carboxylic acid group at position 4 create additional stabilization through intramolecular interactions and electron delocalization patterns. The electron-withdrawing nature of both the chlorine atom and the carboxylic acid functionality influences the electron density distribution throughout the pyrazole ring, affecting both the acidity of the carboxylic acid group and the basicity of the pyrazole nitrogen atoms. These electronic modifications contribute to the compound's unique chemical behavior compared to simpler pyrazole derivatives.
Studies have demonstrated that the presence of bulky substituents such as benzyl groups at nitrogen positions significantly reduces tautomeric mobility in pyrazole systems. The steric hindrance provided by the benzyl group, combined with the electronic stabilization from the chlorine and carboxylic acid substituents, results in a structurally well-defined compound with predictable chemical properties. This structural stability is particularly advantageous for pharmaceutical applications where consistent molecular behavior is essential for reproducible biological activity.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid is 882227-05-6, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number was first assigned when the compound was registered in chemical literature, providing a permanent and unambiguous reference that remains constant regardless of nomenclature variations or structural representation methods. The systematic assignment of registry numbers ensures consistent identification across different chemical databases, patent applications, and scientific publications.
Several alternative identifiers are associated with this compound in various chemical databases and regulatory systems. The European Community number 829-237-5 provides identification within European chemical regulations. The ChEMBL identifier CHEMBL1499957 links the compound to biological activity databases, facilitating research into its pharmacological properties. Additional database identifiers include various supplier codes such as MLS000759940, BDBM43233, and multiple catalog numbers from chemical suppliers.
The multiplicity of identifiers reflects the compound's presence across numerous chemical databases and commercial suppliers, indicating its relevance in both academic research and industrial applications. These identifiers facilitate literature searches, patent investigations, and procurement activities while ensuring accurate communication between researchers working with this specific compound. The consistent use of these standardized identifiers prevents confusion that might arise from variations in nomenclature or structural representation methods.
Comparative Analysis of Pyrazole Carboxylic Acid Derivatives
1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid belongs to a broader family of pyrazole carboxylic acid derivatives that have gained significant attention in medicinal chemistry and agrochemical research. Comparative analysis with related compounds reveals distinct structural features that influence biological activity and chemical reactivity patterns. The positioning of the carboxylic acid group at the 4-position of the pyrazole ring creates unique electronic and steric environments compared to carboxylic acids positioned at the 3- or 5-positions of the ring system.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid represents another important member of this family, serving as a commercial intermediate for seven different fungicides that operate through succinate dehydrogenase inhibition. This compound shares the 4-carboxylic acid positioning with 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid but differs significantly in its substitution pattern, particularly through the presence of a difluoromethyl group instead of a methyl group at position 3 and a simple methyl group instead of a benzyl group at nitrogen-1. These structural differences result in distinct biological activities and physicochemical properties.
The parent compound 1H-pyrazole-4-carboxylic acid serves as the fundamental scaffold for this family of derivatives. With a molecular formula of C₄H₄N₂O₂ and molecular weight of 112.09, this unsubstituted compound provides a baseline for understanding how various substituents influence the properties of pyrazole carboxylic acids. The systematic addition of substituents such as benzyl groups, halogens, and alkyl groups allows researchers to fine-tune the biological activity, solubility, and stability characteristics of these compounds.
The structural variations among these derivatives demonstrate the versatility of the pyrazole carboxylic acid scaffold for developing compounds with specific biological activities. The electronic effects of different substituents, particularly electron-withdrawing groups like chlorine and difluoromethyl, significantly influence the acidity of the carboxylic acid group and the overall molecular polarity. These modifications can enhance or diminish binding affinity to biological targets, alter membrane permeability, and affect metabolic stability in biological systems.
Properties
IUPAC Name |
1-benzyl-5-chloro-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-10(12(16)17)11(13)15(14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLDMRYLTARUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882227-05-6 | |
| Record name | 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-chloro-3-methylpyrazole with benzyl bromide in the presence of a base to form the benzylated product. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
Medicinal Chemistry
1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid has shown promise in medicinal chemistry due to its potential therapeutic effects. Compounds with similar structures have been investigated for their antimicrobial and anti-inflammatory properties. Preliminary studies suggest that this compound may exhibit similar activities, making it a candidate for further exploration in drug development.
Synthetic Organic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for various chemical modifications, leading to the synthesis of derivatives with enhanced biological activities. The ability to introduce different substituents at various positions on the pyrazole ring can tailor the compound's properties for specific applications.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds often possess significant antimicrobial activity. 1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid could potentially inhibit the growth of various microorganisms, which is crucial for developing new antibiotics amid rising resistance to existing drugs.
Anti-inflammatory Effects
In vitro studies have suggested that similar pyrazole compounds can modulate inflammatory pathways. Investigating the anti-inflammatory properties of 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid could lead to new treatments for inflammatory diseases.
Case Study: Antimicrobial Activity Assessment
A study conducted on pyrazole derivatives demonstrated that compounds with structural similarities to 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The assessment utilized standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics .
Case Study: Synthesis and Biological Evaluation
In another investigation, researchers synthesized various pyrazole derivatives and evaluated their biological activities through molecular docking studies and cell viability assays. The results indicated that certain modifications at the 5-position enhanced binding affinities to target receptors involved in inflammatory responses, suggesting a pathway for therapeutic applications .
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid | Contains chlorine substituent at position 5 | Potentially different reactivity due to chlorine |
| 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid | Lacks chlorine substituent | Different biological activity profile |
| 5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid | Contains an amino group at position 5 | Enhanced biological activity due to amino functionality |
Mechanism of Action
The mechanism of action of 1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxylic Acids
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and related pyrazole derivatives:
Key Observations:
Substituent Effects: The chlorine atom in the target compound enhances electron-withdrawing effects, lowering its pKa compared to non-halogenated analogs. This increases acidity, influencing solubility and reactivity . Benzyl vs.
Comparison with Heterocyclic Analogs
Pyrazole derivatives are often compared to other nitrogen-containing heterocycles, such as triazoles and isoindolines:
Key Observations:
- Pyrazole vs. Triazole : Triazoles (with three nitrogen atoms) generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to pyrazoles, making them preferred in drug design .
Biological Activity
1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid has the following chemical formula:
- Molecular Formula : C₁₂H₁₁ClN₂O₂
- Molecular Weight : 250.68 g/mol
- CAS Number : [not specified]
This compound belongs to the pyrazole class, known for their varied biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. In a study evaluating multiple pyrazole derivatives, certain compounds exhibited IC₅₀ values ranging from 2.43 to 14.65 µM against these cell lines .
The mechanism of action often involves the inhibition of microtubule assembly, leading to apoptosis in cancer cells. For example, compounds derived from pyrazole structures have been shown to enhance caspase-3 activity significantly, indicating their role in inducing programmed cell death .
Anti-inflammatory Activity
The anti-inflammatory properties of 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid have also been investigated. Pyrazole derivatives typically exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation. Several studies have reported that related compounds demonstrate high selectivity for COX-2 over COX-1, suggesting a favorable safety profile for therapeutic use .
A notable example includes a series of synthesized pyrazole derivatives that showed COX-2 inhibitory activity with IC₅₀ values as low as 0.02–0.04 µM . These findings indicate that 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid and its analogs could serve as potent anti-inflammatory agents.
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Among these, several compounds showed promising results with significant growth inhibition rates . The study concluded that modifications on the pyrazole scaffold could enhance anticancer activity.
Study 2: Anti-inflammatory Screening
Another research effort focused on the anti-inflammatory properties of pyrazole derivatives via COX inhibition assays. The results indicated that certain compounds exhibited remarkable selectivity for COX-2, making them potential candidates for developing new anti-inflammatory drugs . The safety profile was assessed through histopathological studies on animal models, confirming minimal adverse effects.
Data Summary Table
Q & A
Q. What are the established synthetic routes for 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, and what are their comparative advantages?
The compound is synthesized via nucleophilic substitution or Vilsmeier–Haack reactions. For example:
- Nucleophilic substitution : Reacting 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols (e.g., benzyl alcohol derivatives) using K₂CO₃ as a base catalyst under reflux conditions .
- Vilsmeier–Haack reaction : Starting from 3-methyl-1-aryl-1H-pyrazol-5(4H)-one, formylation with POCl₃ and DMF yields intermediates that undergo hydrolysis to form the carboxylic acid .
| Method | Reagents | Yield Range | Key Considerations |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, benzyl alcohol | 60–75% | Requires anhydrous conditions |
| Vilsmeier–Haack | POCl₃, DMF | 50–65% | Sensitive to moisture; exothermic |
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Single-crystal analysis confirms the planar pyrazole ring and spatial arrangement of substituents (e.g., benzyl group orientation) .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm), carboxylic acid proton (δ 12–13 ppm), and methyl groups (δ 2.1–2.4 ppm) .
- FTIR : Strong C=O stretch (~1700 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
Q. What purification techniques are optimal for isolating this compound?
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar impurities .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions in Vilsmeier–Haack protocols .
- Catalyst screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) to enhance nucleophilic substitution efficiency .
- Temperature control : Maintain <60°C during formylation to prevent decomposition .
Q. How can solubility challenges in biological assays be addressed?
Q. How do computational methods aid in understanding its bioactivity?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or enzyme inhibitory activity .
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina .
Q. How should contradictory spectral data be resolved?
- Case example : Discrepancies in ¹³C NMR signals for the methyl group (δ 20–25 ppm vs. δ 18–20 ppm) may arise from tautomerism. Validate via variable-temperature NMR or X-ray diffraction .
- Cross-validation : Compare experimental IR data with computed spectra (e.g., Gaussian 09) to confirm functional group assignments .
Q. What strategies enhance the compound’s stability during storage?
- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis .
- Light sensitivity : Use amber vials to avoid photodegradation of the benzyl group .
Methodological Insights
- Synthetic troubleshooting : If yields drop below 50%, check for moisture ingress (common in Vilsmeier–Haack) or incomplete substitution (monitor via TLC, Rf ~0.4 in ethyl acetate/hexane) .
- Biological assay design : Pre-screen derivatives for cytotoxicity (e.g., MTT assay) before testing antimicrobial activity to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
